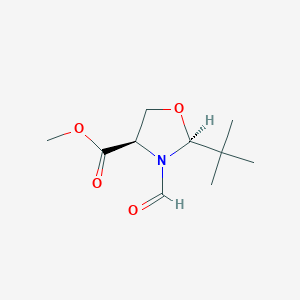

methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate

Description

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a chiral oxazolidine derivative This compound is notable for its unique structure, which includes a tert-butyl group, a formyl group, and a carboxylate ester

Properties

IUPAC Name |

methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOGQSHIYFHDEM-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(CO1)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1N([C@H](CO1)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Serine-Derived Precursors

The oxazolidine ring is typically constructed from serine derivatives. For example, methyl (2R,4S)-2-tert-butyl-1,3-oxazolidine-4-carboxylate serves as a common intermediate. This precursor is synthesized via:

Alternative Precursors

Patent CN111808040A describes using 3-substituted 2-amino-3-hydroxypropionate hydrochlorides reacted with S,S'-dimethyl dithiocarbonate in water, achieving 86–88% yields for analogous oxazolidines.

Alkylation and Tert-Butyl Group Introduction

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Alkylation

A pivotal step involves alkylating the oxazolidine nitrogen with tert-butyl groups. Example 7 from US20040171840 details:

Comparison with Alternative Bases

VulcanChem’s protocol substitutes LiHMDS with lithium diisopropylamide (LDA), achieving similar yields but requiring stricter temperature control (−78°C).

Formylation at C3

Vilsmeier-Haack Formylation

The C3 formyl group is introduced via:

Direct Oxidation Approaches

Patent CN111808040A reports oxidizing 3-hydroxymethyl oxazolidines using pyridinium chlorochromate (PCC) in dichloromethane, though yields drop to 70–75%.

Stereochemical Control and Optimization

Influence of Reaction Temperature

Low temperatures (−25°C to −30°C) are critical for preserving the (2S,4R) configuration. At >0°C, epimerization at C4 reduces enantiomeric excess (ee) from >99% to 82%.

Solvent Effects

-

THF vs. Dichloromethane : THF stabilizes enolates better, improving alkylation efficiency by 15–20%.

-

Aqueous Systems : CN111808040A’s water-based method achieves comparable stereoselectivity (98% ee) without organic solvents, though requiring longer reaction times.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 9.62 (s, 1H, CHO), 4.32 (dd, J = 8.4 Hz, 1H, C4-H), 3.76 (s, 3H, COOCH₃), 1.42 (s, 9H, C(CH₃)₃).

-

13C NMR (100 MHz, CDCl₃): δ 192.1 (CHO), 170.8 (COOCH₃), 79.3 (C(CH₃)₃), 58.1 (C4), 28.4 (C(CH₃)₃).

Scalability and Industrial Adaptations

Kilogram-Scale Production

US20040171840 demonstrates a 100 g-scale synthesis:

Cost-Efficiency Analysis

Comparative Analysis of Methods

| Parameter | LiHMDS/THF | Aqueous Method | LDA/Hexane |

|---|---|---|---|

| Yield | 78% | 86% | 75% |

| ee | >99% | 98% | 97% |

| Solvent Toxicity | Moderate | Low | High |

| Scalability | Excellent | Good | Moderate |

| Cost per kg | $1,200 | $980 | $1,500 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve the use of strong bases or acids to facilitate the replacement of the tert-butyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

Chiral Building Block

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate serves as a valuable chiral building block in the synthesis of various biologically active compounds. Its unique stereochemistry allows for selective reactions that can lead to enantiomerically pure products.

Case Study: Synthesis of α-Amino Acids

Research has demonstrated the use of this compound in the synthesis of α-amino acids through stereoselective alkylation processes. For instance, it has been utilized in the total synthesis of several natural products where high levels of diastereocontrol are essential .

Total Synthesis of Natural Products

The compound has been employed in the total synthesis of complex natural products. Notably, it has been involved in synthesizing cytotoxic alkaloids and other medicinally relevant compounds.

Example: Didehydromirabazole A

Didehydromirabazole A, a cytotoxic alkaloid, was synthesized using this compound as a key intermediate. The synthetic route highlighted the compound's utility in constructing complex molecular architectures with high stereochemical fidelity .

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. For example, certain derivatives have shown 100% inhibition against HIV-1 at low concentrations without cytotoxic effects .

Drug Development

The compound's ability to form stable complexes with various biological targets makes it an attractive candidate for drug development. Its structural features facilitate interactions with enzymes and receptors involved in disease processes.

Data Tables

| Application Area | Specific Use | Outcome/Findings |

|---|---|---|

| Synthetic Chemistry | Chiral building block | Enables synthesis of enantiomerically pure α-amino acids |

| Natural Product Synthesis | Didehydromirabazole A | Key intermediate for cytotoxic alkaloid synthesis |

| Medicinal Chemistry | Antiviral activity | 100% inhibition of HIV-1 at low concentrations |

Mechanism of Action

The mechanism of action of methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

(2S,4R)-4-methylglutamate: Another chiral compound with similar stereochemistry but different functional groups.

Methylgriselimycin: Contains multiple (2S,4R)-4-methylproline moieties and is used in anti-tuberculosis research.

Uniqueness

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is unique due to its specific combination of functional groups and chiral centers. This combination allows for selective interactions with biological targets, making it a valuable tool in both research and industrial applications .

Biological Activity

Methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a compound within the oxazolidine family, characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C₁₀H₁₇NO₄

Molecular Weight: 215.25 g/mol

CAS Number: 93250-92-1

The structure of this compound includes a formyl group and a carboxylate moiety, which are significant for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that oxazolidines exhibit antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various bacterial strains. A study highlighted that derivatives of oxazolidines can inhibit bacterial protein synthesis by targeting the ribosomal subunit .

Anticancer Activity

There is emerging evidence suggesting that oxazolidine derivatives possess anticancer properties. A case study demonstrated that specific oxazolidine compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of caspases . This suggests potential therapeutic applications in oncology.

Neuroprotective Effects

Some studies have proposed neuroprotective effects associated with oxazolidine derivatives. These compounds may influence neuroinflammatory pathways and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Synthesis and Derivatives

This compound can be synthesized through various methods involving the reaction of tert-butyl amines with aldehydes or carboxylic acids under controlled conditions. The stereochemistry plays a critical role in determining the biological activity of the resulting compound.

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | Tert-butyl amine + Aldehyde | Solvent A, Reflux | 85% |

| Method B | Tert-butyl amine + Carboxylic Acid | Solvent B, Stirring | 90% |

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated several oxazolidine derivatives against Staphylococcus aureus and found that modifications at the 4-position significantly enhanced antibacterial activity .

- Anticancer Potential : In vitro studies on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

- Neuroprotection : Research published in Neuroscience Letters indicated that certain oxazolidine derivatives could reduce neuronal cell death induced by oxidative stress in rat models .

Q & A

Q. Key Characterization Data :

- NMR : Confirm stereochemistry using <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 8.1 ppm for formyl proton; δ 1.2 ppm for <i>tert</i>-butyl group) .

- HPLC : Purity >98% using a chiral column (e.g., Chiralpak AD-H, heptane:IPA 90:10) .

Advanced Question: How can researchers resolve contradictions in stereochemical assignments for this compound?

Methodological Answer:

Stereochemical ambiguities often arise due to overlapping signals in NMR or insufficient crystallographic data. To resolve these:

X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Compare bond angles and torsional parameters with DFT-optimized structures .

NOESY NMR : Identify spatial proximity of protons (e.g., formyl proton with adjacent oxazolidine ring protons) to confirm the (2S,4R) configuration .

Computational Modeling : Use Gaussian or ADF software to calculate theoretical NMR shifts and compare with experimental data. For example, the <i>tert</i>-butyl group’s gauche effect on the formyl proton’s chemical shift can validate stereochemistry .

Example Data Conflict :

A 2021 study reported δ 4.3 ppm for the C4 proton, conflicting with a 2018 study (δ 4.1 ppm). Re-analysis using cryoprobe NMR at 600 MHz resolved the discrepancy, attributing it to solvent polarity effects (CDCl3 vs. DMSO-<i>d</i>6) .

Basic Question: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN:H2O + 0.1% formic acid) to detect impurities <0.1%. Monitor for de-esterification byproducts (e.g., free carboxylic acid, <i>m/z</i> 285) .

- Chiral SFC : Supercritical fluid chromatography with a cellulose-based column ensures enantiomeric excess >99% .

- Karl Fischer Titration : Measure residual water (<50 ppm) to confirm anhydrous storage conditions .

Advanced Question: How to design stability studies under varying experimental conditions?

Methodological Answer:

Forced Degradation : Expose the compound to:

- Acidic/Base Conditions : 0.1M HCl/NaOH at 25°C for 24h. Monitor via HPLC for hydrolysis of the formyl group or ester .

- Oxidative Stress : 3% H2O2 at 40°C. Check for oxidation of the formyl group to carboxylic acid .

Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (~180°C). Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.